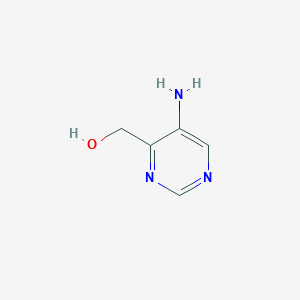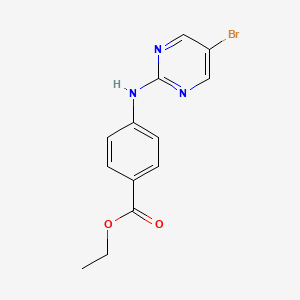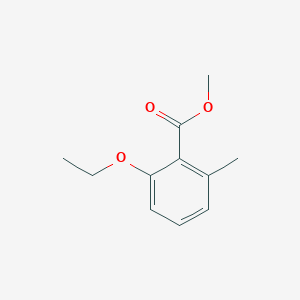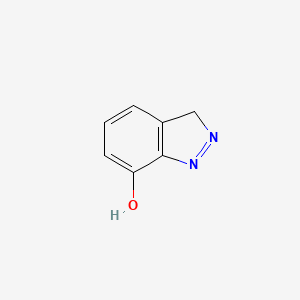
(5-Aminopyrimidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Aminopyrimidin-4-yl)methanol is a heterocyclic compound with the molecular formula C5H7N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
准备方法
合成路线和反应条件
(5-氨基嘧啶-4-基)甲醇的合成通常涉及5-硝基嘧啶-4-甲醛的还原。一种常见的方法包括在乙醇和二氯甲烷的溶剂混合物中使用硼氢化钠作为还原剂。 反应在室温下进行24小时,然后加入丙酮和盐酸来中和反应混合物 .
工业生产方法
在工业环境中,(5-氨基嘧啶-4-基)甲醇的生产可能涉及类似的还原反应,但规模更大。使用连续流动反应器和优化的反应条件可以提高化合物的产率和纯度。此外,可以使用替代还原剂和溶剂来提高过程的效率和可持续性。
化学反应分析
反应类型
(5-氨基嘧啶-4-基)甲醇经历各种化学反应,包括:
氧化: 羟基可以被氧化形成相应的醛或羧酸。
还原: 前体化合物中的硝基可以被还原形成氨基。
取代: 氨基可以参与亲核取代反应,从而形成各种衍生物。
常用试剂和条件
氧化: 高锰酸钾或三氧化铬等试剂可以在酸性或碱性条件下使用。
还原: 硼氢化钠或氢化铝锂是常用的还原剂。
取代: 在碱的存在下,可以使用卤代烷或酰氯等试剂来促进取代反应。
形成的主要产物
氧化: 产物包括5-甲酰嘧啶-4-羧酸。
还原: 主要产物是(5-氨基嘧啶-4-基)甲醇。
取代: 根据所用试剂的不同,可以形成各种取代的嘧啶衍生物。
科学研究应用
(5-氨基嘧啶-4-基)甲醇在科学研究中有多种应用:
化学: 它用作合成更复杂杂环化合物的构件。
生物学: 它用于酶抑制剂和核酸类似物的研究。
工业: 它用于生产特种化学品和药物。
作用机制
(5-氨基嘧啶-4-基)甲醇的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。氨基可以与酶的活性位点形成氢键,从而可能抑制其活性。此外,该化合物可能与核酸相互作用,影响其结构和功能。
相似化合物的比较
类似化合物
- (2-氨基嘧啶-4-基)甲醇
- (4-氨基嘧啶-5-基)甲醇
- 5-氨基-吡唑
独特之处
(5-氨基嘧啶-4-基)甲醇由于其在嘧啶环上的特定取代模式而具有独特性,这影响了其化学反应性和生物活性。与其他类似化合物相比,它可能表现出不同的药理特性和合成用途。
属性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC 名称 |
(5-aminopyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H7N3O/c6-4-1-7-3-8-5(4)2-9/h1,3,9H,2,6H2 |
InChI 键 |
ISLUHTHSEVYAMD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC=N1)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)

![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)






![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)

